UK-240455 is a chemical compound recognized for its role as an antagonist at the N-methyl-D-aspartate receptor, specifically targeting the glycine site. This compound has garnered attention in pharmacological research due to its potential applications in treating neurological conditions, particularly in the context of stroke and other central nervous system disorders. The compound's systematic name is Methanesulfonamide, N-(6,7-dichloro-1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)-N-(2-hydroxyethyl) and it is classified under sulfonamides and quinoxalinediones .
UK-240455 was initially developed as part of a series of compounds aimed at discovering effective N-methyl-D-aspartate receptor antagonists. The compound belongs to the broader class of glycine site antagonists, which are crucial in modulating excitatory neurotransmission in the brain. Its classification as a sulfonamide indicates it contains a sulfonamide group, which is often associated with various biological activities .
The synthesis of UK-240455 involves multiple steps that include the formation of a quinoxalinedione core followed by functionalization to introduce various substituents. Key methods in its synthesis include:
The synthesis can be optimized through various reaction conditions to improve yield and selectivity.
The molecular structure of UK-240455 is characterized by its complex arrangement involving a quinoxalinedione backbone with specific substituents. Key structural features include:
X-ray crystallography and computational modeling have been employed to elucidate its structure and confirm stereochemistry .
UK-240455 undergoes several chemical reactions that are pivotal for its synthesis and functionalization:
The compound's reactivity can be influenced by various factors including solvent choice and temperature during synthesis.
UK-240455 functions primarily as an antagonist at the glycine site of the N-methyl-D-aspartate receptor. Its mechanism involves:
Data from pharmacological studies indicate that this inhibition can lead to neuroprotective effects under certain conditions .
UK-240455 exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical preparations and influence its bioavailability and efficacy .
UK-240455 has significant potential in scientific research and therapeutic applications:
The ongoing exploration of UK-240455's pharmacological profile may lead to new insights into managing central nervous system disorders effectively .
UK-240455 ((+)-6,7-dichloro-5-[N-(2-hydroxyethyl)methanesulphonamido]-2,3(1H,4H)-quinoxalinedione) is a potent and selective antagonist targeting the glycine co-agonist binding site of the N-methyl-D-aspartate (NMDA) receptor [1] [4] [6]. Unlike competitive glutamate-site antagonists, UK-240455 binds allosterically to the glycine B site (GluN1 subunit), preventing the conformational change required for full receptor activation [5] [8]. This binding does not exhibit voltage dependence or use-dependency, distinguishing it from channel blockers like MK-801 [5] [8]. Kinetic studies indicate that UK-240455 reduces channel open probability and accelerates receptor desensitization without altering single-channel conductance [5]. The compound’s efficacy is evidenced by its ability to inhibit glycine-potentiated NMDA currents, even without direct competition with glycine [5].
Table 1: Key Pharmacokinetic Parameters of UK-240455
Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Elimination Half-life (h) | Renal Excretion (% unchanged) |
---|---|---|---|---|
Rat | 12 | 0.4 | 0.4 | 57–68% |
Dog | 13 | 0.8 | 1.4 | 58–68% |
Human | 6 | 0.8 | 1.4 | 58–68% |
Source: Adapted from Webster et al. (2003) [1]
UK-240455 demonstrates high selectivity for NMDA receptors over other ionotropic glutamate receptors (AMPA, kainate). However, its affinity across NMDA receptor subtypes (e.g., GluN2A-D) remains less defined than subunit-specific antagonists like ifenprodil (GluN2B-selective) [4] [9]. Functional studies in rat striatal slices reveal that UK-240455 inhibits NMDA-evoked acetylcholine release but spers spermidine release, suggesting differential modulation of receptor populations linked to specific neurotransmitters [9]. This contrasts with non-selective antagonists like phencyclidine, which uniformly block both pathways [9]. The absence of activity at sigma-opioid or monoamine reuptake sites further underscores its mechanistic specificity [6].
UK-240455 confers neuroprotection by attenuating calcium influx and downstream excitotoxic cascades:
UK-240455 exhibits distinct advantages and limitations relative to clinical and experimental glycine-site antagonists:
Table 2: Comparative Analysis of NMDA Glycine Site Antagonists
Compound | Mechanistic Profile | Blood-Brain Barrier Penetration | Neuroprotective Evidence |
---|---|---|---|
UK-240455 | Non-competitive, allosteric modulator | Moderate (CSF/plasma ratio: 4.3%) | Stroke, Parkinson’s models [1] [4] |
GV-196771A | Competitive glycine antagonist | High | Inflammatory pain models [5] |
7-Chlorokynurenic acid | Competitive glycine antagonist | Low | Limited in vivo data [8] |
Selfotel | Competitive glutamate antagonist | Moderate | Failed stroke trials (neurotoxicity) [8] |
L-701,324 | Competitive glycine antagonist | High | Anxiety models [8] |
UK-240455’s moderate CNS penetration (reflected by its CSF/plasma ratio of 4.3% in rats) aligns with its unbound plasma fraction (3%), indicating efficient blood-brain barrier transit despite low absolute brain concentrations (0.7% of plasma levels) [1]. Its renal clearance predominance (58–68% unchanged excretion) contrasts with metabolically labile agents like dextromethorphan, which require CYP2D6 metabolism for activity [8] [9].
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2